

Application Notes and Protocols: Utilizing CEP120 siRNA to Investigate Ciliopathy Mechanisms

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Compound of Interest

Compound Name: CEP120 Human Pre-designed
siRNA Set A

Cat. No.: B12391809

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Ciliopathies are a growing class of human genetic disorders characterized by the dysfunction of primary cilia, sensory organelles crucial for various signaling pathways.

Mutations in the centrosomal protein CEP120 have been identified in several ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy.[1][2][3] CEP120 is a key regulator of centriole biogenesis and is essential for the formation of cilia.[4][5] The use of small interfering RNA (siRNA) to specifically silence CEP120 expression provides a powerful tool to dissect its role in ciliogenesis and the pathogenesis of related diseases in a controlled cellular environment.

These application notes provide detailed protocols for using CEP120 siRNA to study its impact on ciliary formation and function, offering insights into the molecular mechanisms underlying CEP120-associated ciliopathies.

Data Presentation: Quantitative Effects of CEP120 Depletion

The following tables summarize the quantitative data from studies utilizing CEP120 siRNA to investigate its role in ciliogenesis. These data highlight the significant impact of CEP120 knockdown on ciliary assembly and length.

Table 1: Effect of CEP120 siRNA on Cilia Formation

Cell Type	Treatment	Percentage of Ciliated Cells	Fold Decrease vs. Control	Reference
Quiescent Mouse Embryonic Fibroblasts (MEFs)	Control siRNA	~70%	-	[1]
Quiescent Mouse Embryonic Fibroblasts (MEFs)	CEP120 siRNA	~10%	>6-fold	[1] [6]

Table 2: Effect of CEP120 siRNA on Cilia Length

Cell Type	Treatment	Observation on Cilia Length	Reference
Quiescent Mouse Embryonic Fibroblasts (MEFs)	CEP120 siRNA	Aberrant length	[1] [6]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of CEP120 knockdown on cilia.

Protocol 1: siRNA Transfection for CEP120 Knockdown

This protocol outlines the transient transfection of mammalian cells with CEP120 siRNA.

Materials:

- CEP120 siRNA duplexes (target-specific)

- Non-targeting (scrambled) control siRNA
- siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
- Opti-MEM I Reduced Serum Medium
- Mammalian cell line of interest (e.g., hTERT-RPE1, MEFs)
- Complete growth medium
- 6-well tissue culture plates

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[\[7\]](#)
- siRNA-Lipid Complex Formation:
 - For each well, dilute 20-80 pmol of CEP120 siRNA or control siRNA into 100 μ L of Opti-MEM medium.[\[7\]](#)
 - In a separate tube, dilute 2-8 μ L of siRNA transfection reagent into 100 μ L of Opti-MEM medium.[\[7\]](#)
 - Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[\[7\]](#)
- Transfection:
 - Aspirate the growth medium from the cells and wash once with siRNA Transfection Medium or PBS.[\[7\]](#)
 - Add the siRNA-lipid complex mixture to the cells.
 - Add 800 μ L of antibiotic-free normal growth medium.

- Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal time should be determined empirically.

Protocol 2: Immunofluorescence Staining of Primary Cilia

This protocol is for visualizing primary cilia by immunofluorescence microscopy following CEP120 knockdown.

Materials:

- Cells grown on glass coverslips
- Phosphate-buffered saline (PBS)
- Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 5% goat serum in PBS[8]
- Primary antibodies:
 - Anti-acetylated tubulin (for ciliary axoneme)
 - Anti-gamma-tubulin (for basal body)
 - Anti-CEP120 (to verify knockdown)
- Fluorophore-conjugated secondary antibodies
- DAPI (for nuclear staining)
- Mounting medium

Procedure:

- Fixation:

- Wash cells twice with PBS.
- Fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[9]
- Permeabilization: If using PFA fixation, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 30-60 minutes at room temperature.[8]
- Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[9]
- Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.[8][9]
- Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto glass slides using mounting medium.[8]
- Imaging: Visualize cilia using a fluorescence or confocal microscope.

Protocol 3: Western Blotting for CEP120 Protein Levels

This protocol is to confirm the knockdown of CEP120 protein expression.

Materials:

- Cell lysates from control and CEP120 siRNA-treated cells
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Anti-CEP120
 - Anti-loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

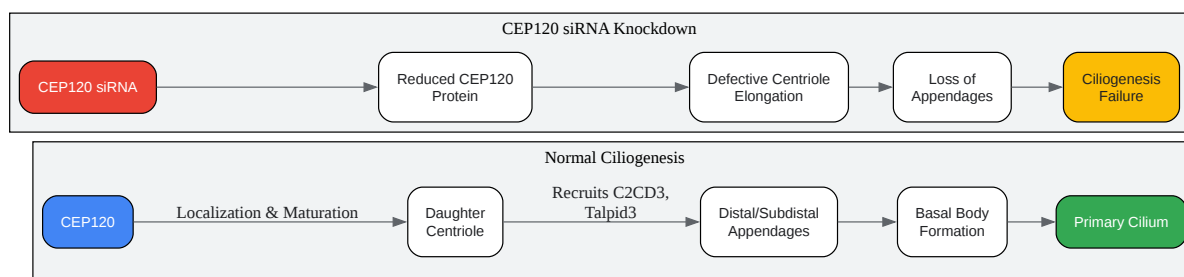
- Sample Preparation: Lyse cells in lysis buffer and determine protein concentration using a BCA assay.[\[10\]](#)
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[\[11\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[11\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[\[10\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary anti-CEP120 antibody and the loading control antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[12\]](#)

- Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. Quantify band intensities to confirm CEP120 knockdown.

Visualizations

CEP120's Role in Ciliogenesis and Ciliopathy

The following diagram illustrates the central role of CEP120 in the assembly of a functional cilium and how its disruption by siRNA leads to a ciliopathy-like phenotype in a cellular model.

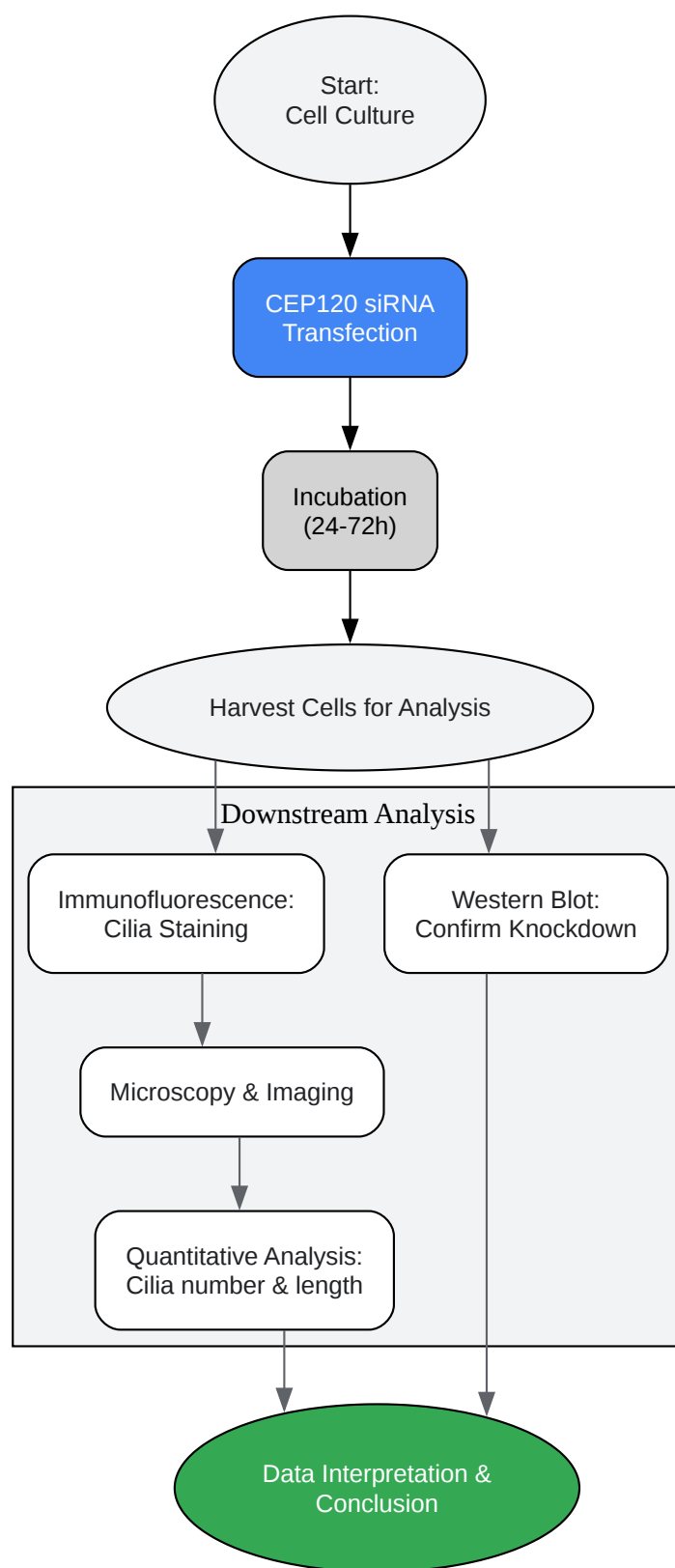


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Caption: CEP120's role in normal ciliogenesis and the impact of its knockdown.

Experimental Workflow for Studying CEP120 Function

This diagram outlines the experimental workflow for investigating the effects of CEP120 knockdown on ciliogenesis.

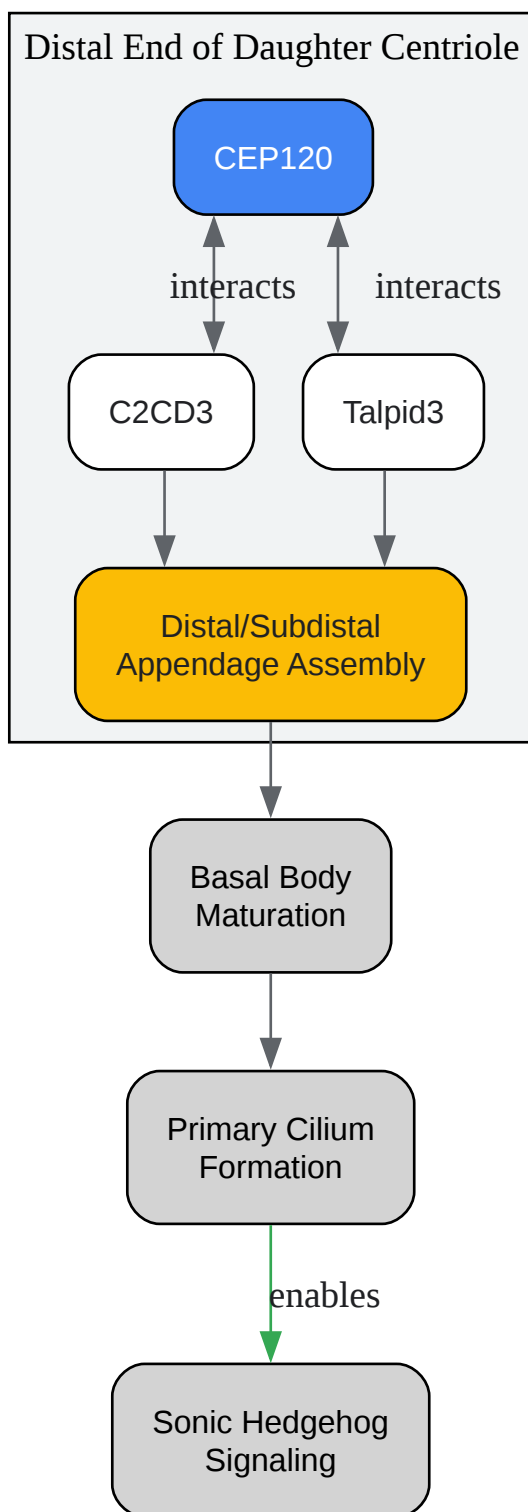


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Caption: Workflow for CEP120 siRNA experiments and analysis.

CEP120 Interaction and Signaling Pathway

This diagram depicts the known interactions of CEP120 at the centriole, which are crucial for appendage assembly and subsequent cilia-dependent signaling.



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Caption: CEP120 interaction network at the centriole for ciliogenesis.

Conclusion:

The use of CEP120 siRNA is an invaluable technique for modeling aspects of ciliopathies in vitro. The protocols and data presented here provide a framework for researchers to investigate the molecular consequences of CEP120 loss, screen for potential therapeutic compounds that may rescue ciliary defects, and further unravel the intricate mechanisms of ciliogenesis and ciliary signaling. This approach is fundamental for advancing our understanding of ciliopathies and developing novel therapeutic strategies.

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